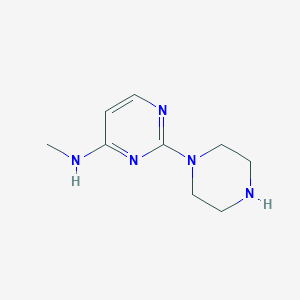

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C9H15N5 |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

N-methyl-2-piperazin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N5/c1-10-8-2-3-12-9(13-8)14-6-4-11-5-7-14/h2-3,11H,4-7H2,1H3,(H,10,12,13) |

InChI Key |

MGTLJMXICDOVHM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrimidine Core

The pyrimidine nucleus, a key precursor, is typically synthesized via a condensation reaction involving β-dicarbonyl compounds with amidines or related precursors. An example includes the cyclization of β-ketoesters with guanidine derivatives, yielding the pyrimidine ring with suitable functional groups for further modification.

Methylation at the Nitrogen

The final methylation step involves introducing a methyl group onto the piperazine nitrogen. This is achieved via methylation agents such as methyl iodide or methyl sulfate in the presence of a base like triethylamine.

| Parameter | Typical Range | Notes |

|---|---|---|

| Methylating agent | Methyl iodide or methyl sulfate | Methyl iodide offers higher reactivity |

| Solvent | Acetonitrile or DMF | Ensures solubility of reactants |

| Temperature | 0°C to room temperature | Controlled to prevent overalkylation |

| Base | Triethylamine | Scavenges HI or methyl sulfate by-products |

Purification

The process emphasizes high-yield reactions with minimal chromatography, often relying on recrystallization or liquid-liquid extraction for purification, aligning with industrial scalability.

Laboratory-Scale Synthesis

Synthesis of 2-Chloropyrimidine Derivative

The pyrimidine core can be synthesized via cyclization of β-aminocrotonic acid derivatives or through condensation of β-ketoesters with amidines, followed by chlorination at the 4-position using reagents like phosphorus oxychloride (POCl₃).

Nucleophilic Substitution with Piperazine

The chloropyrimidine reacts with piperazine in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–120°C), often with catalytic amounts of potassium carbonate or sodium hydride to facilitate nucleophilic attack.

N-Methylation

The piperazine nitrogen is methylated using methyl iodide or methyl sulfate in the presence of a base like triethylamine, under reflux conditions. This step is critical for achieving selective methylation at the desired nitrogen atom.

Final Purification

Recrystallization from suitable solvents (e.g., ethanol, acetonitrile) yields the target compound with high purity, avoiding chromatography.

Data Table: Summary of Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Pyrimidine core synthesis | β-dicarbonyl + guanidine | Ethanol / Water | Reflux | 70-85% | Cyclization step |

| 2. Chlorination | POCl₃ | Chlorinated solvent | 80°C, 2-4h | 90% | Selective chlorination at 4-position |

| 3. Nucleophilic substitution | Piperazine | DMF / NMP | 80–120°C | 75-85% | SNAr reaction |

| 4. N-Methylation | Methyl iodide / sulfate | Acetonitrile | 0–25°C | 80-95% | Controlled methylation |

Research Findings and Supporting Data

Industrial Process Optimization

The patent literature emphasizes the importance of using propionic acid derivatives and non-chromatographic purification techniques to improve yield and purity. For example, acylation with propionic acid anhydride in an apolar solvent (dichloromethane or toluene) in the presence of tertiary amines (like triethylamine) has been shown to produce the desired methylated pyrimidine derivatives with yields exceeding 95% (see).

Laboratory Synthesis Variations

Research articles describe SNAr reactions as the most common approach, with yields typically ranging from 70% to 85%, depending on the reaction conditions and purification methods. The use of microwave-assisted synthesis has also been reported to accelerate reactions and improve yields.

Key Parameters for Optimization

Chemical Reactions Analysis

Acylation Reactions

The piperazine moiety undergoes efficient acylation under mild conditions. Industrial processes utilize propionic acid derivatives (e.g., anhydrides or chlorides) in apolar solvents like dichloromethane or toluene with tertiary amine bases (triethylamine or N-methylmorpholine) at 20–25°C. This method achieves >95% yield without chromatographic purification .

Key Data Table: Acylation Conditions

| Parameter | Specification | Source |

|---|---|---|

| Reagents | Propionic anhydride/chloride | |

| Solvent | Dichloromethane or toluene | |

| Base | Triethylamine/N-methylmorpholine | |

| Temperature | 20–25°C | |

| Yield | >95% |

Alkylation Reactions

The secondary amines of the piperazine group participate in nucleophilic substitution reactions. A patented synthesis route employs trans-2-{1-[4-(tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl-methanesulfonate as an alkylating agent. The reaction proceeds under basic conditions, followed by acidic deprotection (HCl/water) to yield advanced intermediates .

Mechanistic Insight :

-

The piperazine nitrogen attacks the electrophilic carbon of the methanesulfonate ester.

-

Deprotection with aqueous HCl removes the tert-butoxycarbonyl (Boc) group .

Substitution on Pyrimidine Ring

While direct experimental data for electrophilic substitution on the pyrimidine ring of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is limited, analogous pyrimidine derivatives exhibit reactivity at the C-5 position. For example:

-

Chlorination : 5,6-dichloro derivatives are synthesized using POCl₃ or PCl₅ under reflux .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible in Pd-catalyzed systems .

Pharmacological Modifications

The compound’s structure-activity relationship (SAR) studies reveal that modifications enhance binding to biological targets:

-

Cyclohexyl ethyl extensions improve selectivity for neurological receptors .

-

Methylamino groups on the pyrimidine ring optimize pharmacokinetic properties .

Analytical Characterization

Post-reaction validation employs:

-

HPLC : Purity assessment (>99% for industrial batches).

-

NMR : Confirmation of acylation/alkylation sites (δ 2.8–3.2 ppm for piperazine protons).

-

Mass Spectrometry : Molecular ion peak at m/z 194.25 [M+H]⁺.

Scientific Research Applications

Medicinal Chemistry Applications

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine has been investigated for its potential as a therapeutic agent against several diseases, particularly those involving parasitic infections and inflammatory conditions.

Anti-Parasitic Activity

Recent studies have highlighted the compound's role in targeting N-myristoyltransferase (NMT), an enzyme critical for the survival of certain protozoan parasites, including Leishmania species. Inhibiting NMT can disrupt the myristoylation of essential proteins, thereby impairing the parasite's function and survival. Research indicates that derivatives of this compound show promising selectivity for Leishmania NMT over human NMTs, suggesting a potential pathway for developing new anti-leishmanial therapies .

Anti-Inflammatory Properties

In addition to its anti-parasitic properties, this compound has been evaluated for its anti-inflammatory effects. Compounds derived from this structure have demonstrated the ability to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition correlates with reduced expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential use in treating inflammation-related disorders .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that allow for the incorporation of the piperazine moiety into the pyrimidine framework. Various synthetic routes have been explored to optimize yield and purity, including multi-step processes that utilize intermediates effectively .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the piperazine or pyrimidine rings can significantly affect biological activity. For instance, specific substitutions on these rings have been linked to enhanced selectivity against target enzymes like NMT .

Case Studies and Experimental Findings

Several case studies have documented the biological evaluation of this compound derivatives:

Mechanism of Action

The mechanism of action of N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Alkyl and Aryl Modifications

- N-Benzyl-2-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidin-4-amine (7m) : The addition of a 2-methoxyethyl group to the piperazine ring improves hydrophilicity, as evidenced by its semi-solid physical state and IR data (NH stretch at 3433 cm⁻¹) .

- 4-[4-(Benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide (7t): Oxidation of thiomorpholine to sulfone increases polarity, which may improve aqueous solubility but reduce membrane permeability .

Functional Group Additions

- 2-Methyl-N-{2-[4-(methylsulfonyl)piperidin-1-yl]pyrimidin-4-yl}-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridin-6-amine : The methylsulfonyl group on piperidine enhances electronegativity, influencing interactions with charged residues in enzymatic pockets .

Modifications at the Pyrimidine Core

Halogenation and Trifluoromethyl Groups

- 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine : Chlorine and trifluoromethyl groups increase metabolic stability and lipophilicity, as seen in analogs with similarity scores >0.59 .

- N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD): Dual trifluoromethyl groups improve CYP51 inhibition efficacy against Trypanosoma cruzi, comparable to posaconazole .

Heterocycle Replacement

- BAY-320 and BAY-524 : Pyrazole-pyrimidine hybrids demonstrate potent Bub1 kinase inhibition (IC₅₀ <10 nM), highlighting the role of methoxy groups in optimizing binding geometry .

Biological Activity

N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a detailed overview of its biological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a piperazine moiety and a methyl group. Its molecular formula is C_{11}H_{16}N_{4} with a molecular weight of approximately 233.31 g/mol. The compound's structure is crucial for its interactions with biological targets, influencing its pharmacological properties.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Similar compounds have been shown to inhibit enzymes critical for lipid metabolism, suggesting that this compound may also influence cellular signaling pathways associated with various diseases.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of lipid metabolism enzymes | |

| Antiviral | Potential inhibition of viral replication | |

| Anti-inflammatory | Inhibition of iNOS and COX-2 expression |

Enzyme Inhibition

The compound has been investigated for its interaction with various enzymes. For instance, studies have highlighted its potential as an inhibitor of sphingosine kinases (SphK1 and SphK2) , which are involved in cellular signaling related to inflammation and cancer progression. Compounds structurally similar to this compound have shown IC50 values ranging from 3.1 to 25.2 µM against these kinases, indicating promising inhibitory activity .

Case Studies

Several studies have explored the biological activity of this compound and its analogs:

- Inhibition of P-glycoprotein (P-gp) : A study on quinolinone-pyrimidine hybrids demonstrated that similar structures could enhance intracellular drug accumulation by inhibiting P-glycoprotein, a major factor in multidrug resistance in cancer therapy .

- Anti-inflammatory Effects : Research on morpholinopyrimidine derivatives showed that compounds with similar piperazine structures could significantly reduce the production of nitric oxide (NO) and inhibit the expression of inflammatory markers (iNOS and COX-2) in LPS-stimulated macrophages, suggesting a therapeutic potential for treating inflammation-related disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents at different positions on the pyrimidine ring can significantly affect biological activity. For example, modifications that enhance hydrophobic interactions or improve binding affinity to target enzymes can lead to increased potency against specific biological pathways .

Table 2: Structure–Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| C-2 | Methyl group | Enhanced binding |

| C-4 | Chlorine substitution | Increased potency |

| C-piperazine | Variations in piperazine ring | Altered selectivity |

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-(piperazin-1-yl)pyrimidin-4-amine, and how can reaction conditions be tailored to improve yields?

Answer: The synthesis of this compound typically involves coupling reactions and deprotection steps. For example:

- Deprotection of tert-butoxycarbonyl (t-Boc) groups using 50% trifluoroacetic acid (TFA) achieves yields of ~75% (e.g., in the synthesis of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine) .

- Coupling reactions with reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in CH₂Cl₂ at 0°C–RT, followed by purification via silica gel chromatography, are effective for introducing substituents .

- Oxidation steps using meta-chloroperoxybenzoic acid (MCPBA) or Oxone® can modify sulfur-containing analogs (e.g., thiomorpholine derivatives) .

Q. Key considerations :

- Optimize reaction time (e.g., 12–24 hours for coupling).

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer: A combination of spectroscopic and analytical methods is critical:

- ¹H NMR : Analyze chemical shifts (e.g., δ 7.82 ppm for pyrimidine protons) and coupling constants (e.g., J = 6.0 Hz) to confirm substitution patterns .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 198 [M + H]⁺ for intermediates) .

- IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3433 cm⁻¹) .

- Purity assessment : Use HPLC (>95% purity) or elemental analysis .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enzyme inhibition?

Answer: SAR studies focus on modifying substituents to enhance target affinity:

- Piperazine substituents : Introducing electron-withdrawing groups (e.g., morpholine-carbonyl) improves interactions with enzyme active sites (e.g., hBuChE inhibition) .

- Pyrimidine modifications : Adding hydrophobic groups (e.g., naphthylmethyl) increases binding affinity through π-π stacking .

- Bioactivity assays : Compare IC₅₀ values across analogs using enzyme kinetics (e.g., Ellman’s assay for cholinesterase inhibition) .

Q. Key methodology :

Q. How can researchers resolve contradictions in bioactivity data between structural analogs of this compound?

Answer: Contradictions often arise from:

- Stereochemical variations : Use chiral chromatography or asymmetric synthesis to isolate enantiomers (e.g., (1R,4R) vs. (1S,4S) cyclohexyl derivatives) .

- Solubility differences : Test analogs in varying solvents (e.g., DMSO/PBS mixtures) to assess bioavailability .

- Enzyme isoform selectivity : Perform selectivity assays (e.g., hBuChE vs. AChE) to identify target-specific effects .

Q. Case study :

- Analog 7e (N-benzyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine) showed lower activity than 9e (naphthylmethyl-substituted analog) due to steric hindrance in the active site .

Q. What methodologies are recommended for determining the crystal structure of this compound derivatives?

Answer: Key steps :

Crystallization : Use vapor diffusion (e.g., hanging-drop method) with solvents like ethanol/water .

Data collection : Perform X-ray diffraction (λ = 1.5418 Å, Cu-Kα source) at 100 K .

Refinement : Use SHELXL for small-molecule refinement (e.g., R-factor < 0.05) .

Q. Example :

Q. How can computational tools aid in predicting the pharmacokinetic properties of this compound analogs?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns simulations in GROMACS) to assess binding free energies .

Q. Example :

Q. What experimental strategies can address low yields in the synthesis of this compound derivatives?

Answer:

Q. How do structural modifications at the pyrimidine 4-position influence the compound’s biological activity?

Answer:

- Amino substituents : Bulky groups (e.g., benzyl) enhance enzyme inhibition but reduce solubility .

- Electron-withdrawing groups : Nitro or chloro substituents increase electrophilicity, improving covalent binding .

- Hydrogen-bond donors : NH groups at position 4 improve interactions with catalytic serine residues in cholinesterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.